molecular formula C20H18N2O B14115403 10-(3-(1H-Pyrrol-1-yl)propyl)acridin-9(10H)-one

10-(3-(1H-Pyrrol-1-yl)propyl)acridin-9(10H)-one

Cat. No.: B14115403
M. Wt: 302.4 g/mol
InChI Key: AXOJQBNKUSJZIE-UHFFFAOYSA-N
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Description

10-(3-(1H-Pyrrol-1-yl)propyl)acridin-9(10H)-one is a heterocyclic compound that features both acridine and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-(1H-Pyrrol-1-yl)propyl)acridin-9(10H)-one typically involves the following steps:

    Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of N-phenylanthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid.

    Attachment of the Propyl Linker: The propyl linker is introduced via a nucleophilic substitution reaction using 1-bromopropane and a suitable base like potassium carbonate.

    Introduction of the Pyrrole Ring: The final step involves the reaction of the propyl-substituted acridine with pyrrole under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

10-(3-(1H-Pyrrol-1-yl)propyl)acridin-9(10H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acridine nitrogen or the pyrrole nitrogen, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: N-oxides of the acridine and pyrrole rings.

    Reduction: Reduced derivatives with hydrogenated acridine or pyrrole rings.

    Substitution: Alkylated or acylated derivatives depending on the substituent introduced.

Scientific Research Applications

10-(3-(1H-Pyrrol-1-yl)propyl)acridin-9(10H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 10-(3-(1H-Pyrrol-1-yl)propyl)acridin-9(10H)-one involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death in rapidly dividing cells.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A compound with similar DNA intercalating properties but with different substituents.

    Proflavine: Another acridine derivative used as an antiseptic and studied for its anticancer properties.

    Pyrrole-2-carboxylic Acid: A simpler pyrrole derivative with different biological activities.

Uniqueness

10-(3-(1H-Pyrrol-1-yl)propyl)acridin-9(10H)-one is unique due to the combination of the acridine and pyrrole moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

10-(3-pyrrol-1-ylpropyl)acridin-9-one

InChI

InChI=1S/C20H18N2O/c23-20-16-8-1-3-10-18(16)22(19-11-4-2-9-17(19)20)15-7-14-21-12-5-6-13-21/h1-6,8-13H,7,14-15H2

InChI Key

AXOJQBNKUSJZIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCCN4C=CC=C4

Origin of Product

United States

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